2,4-Dioxohexahydropyrimidine-5-carbonitrile
Overview
Description
“2,4-Dioxohexahydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3O2 . It is a derivative of pyrimidine .
Synthesis Analysis
The synthesis of compounds similar to “2,4-Dioxohexahydropyrimidine-5-carbonitrile” has been reported in the literature. For instance, affinity ligands for flavoenzymes were synthesized based on the natural structure of flavo-coenzymes . Another study reported the synthesis of numerous heterocyclic compounds such as 5-amino-7- (aryl)-4,7-dihydro- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles, 5-amino-7- (aryl)- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles, 7- (aryl)-7,12-dihydro-5 H -isochromeno [4,3- d ] [1,2,4]triazolo [1,5- a ]pyrimidin-5-ones, and 4- (aryl)-2- (1 H -indol-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles .Molecular Structure Analysis
The molecular structure of “2,4-Dioxohexahydropyrimidine-5-carbonitrile” has been characterized in several studies. An X-ray diffraction analysis revealed that these compounds were crystallized in the centrosymmetric space groups and adopt an L-shaped conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dioxohexahydropyrimidine-5-carbonitrile” are not explicitly mentioned in the sources .Scientific Research Applications
Application 1: Anticancer Agents Targeting EGFR
- Application Summary : This compound has been designed as ATP mimicking tyrosine kinase inhibitors for the epidermal growth factor receptor (EGFR), which is significant in the treatment of various cancers .
- Results :
Application 2: COX-2 Inhibitors
- Application Summary : Pyrimidine-5-carbonitrile derivatives have been explored as COX-2 inhibitors, which play a role in anti-inflammatory processes and cancer treatment .
- Results : The study details and quantitative data are not provided in the search results. For comprehensive results, one would need to access the full text of the research articles .
Application 3: Fluorescent Military Textiles
- Application Summary : This compound has been used to create fluorescent military textiles with UV-protective and microbicide activity by immobilizing carbon quantum dots (CQDs) within a textile matrix .
- Results :
Application 4: Photoluminescence Activity
- Application Summary : The photoluminescence activity of pyrimidine-based heterocyclic compounds, including 2,4-Dioxohexahydropyrimidine-5-carbonitrile, is being investigated for potential applications in smart textiles .
- Results : The specific details of photoluminescence properties and their quantitative measures are not provided in the search results. Access to the full research articles would be necessary for detailed information .
Application 5: Stem Cell Research
- Application Summary : Pyrimidine derivatives, including 2,4-Dioxohydropyrimidine-5-carbonitrile, are being investigated for their role in supporting the growth and differentiation of stem cells .
- Results : The specific outcomes and quantitative data related to stem cell growth and differentiation are not detailed in the search results. Access to full research articles would be necessary for comprehensive data .
Application 6: Antenna Design for Mobile Communication
- Application Summary : Pyrimidine-based compounds have been used in the design of fractal patch antennas for mobile communication applications, including WLAN, Wi-Max, and satellite communications .
- Results : The search results do not provide detailed performance metrics or outcomes of the antenna design. For in-depth information, one would need to consult the full text of the related publications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dioxo-1,3-diazinane-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,2H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOQOILIGGUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxohexahydropyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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